molecular formula C19H26N2O2 B12891648 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- CAS No. 148581-46-8

4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo-

Cat. No.: B12891648
CAS No.: 148581-46-8
M. Wt: 314.4 g/mol
InChI Key: AUMOLAQXBQTMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- is a chemical compound with the molecular formula C19H26N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of isoquinoline with butylamine and methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolinecarboxamides.

Scientific Research Applications

4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isoquinolinecarboxamide, 1,2-dihydro-2-methyl-1-oxo-N,N-dipropyl-
  • 4-Isoquinolinecarboxamide, 1,2-dihydro-2-methyl-N-(1-methylpropyl)-1-oxo-
  • 1,2-Dihydro-N,N-dipropyl-2-methyl-1-oxo-4-isoquinolinecarboxamide

Uniqueness

4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dibutyl and methyl substituents differentiate it from other isoquinoline derivatives, potentially leading to unique interactions and applications.

Properties

CAS No.

148581-46-8

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dibutyl-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-4-6-12-21(13-7-5-2)19(23)17-14-20(3)18(22)16-11-9-8-10-15(16)17/h8-11,14H,4-7,12-13H2,1-3H3

InChI Key

AUMOLAQXBQTMJF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.